

An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzenesulfinate*

Cat. No.: *B1229208*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfinate, the conjugate base of benzenesulfinic acid, is an organosulfur anion with the chemical formula $C_6H_5SO_2^-$.^[1] It is a versatile intermediate and reagent in organic synthesis, primarily utilized in the formation of sulfones and other sulfur-containing compounds.^{[2][3][4]} This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and common experimental protocols.

Chemical and Physical Properties

Benzenesulfinate is most commonly handled as its sodium salt, sodium **benzenesulfinate** ($C_6H_5SO_2Na$). It is a white to light yellow crystalline solid or powder that is stable under normal ambient temperature and pressure.^{[5][6][7]} It is soluble in water.^{[6][8]} Key quantitative properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_6H_5O_2S^-$	[1]
Molecular Weight (anion)	141.17 g/mol	[1]
Molecular Formula (Sodium Salt)	$C_6H_5NaO_2S$	[6] [9] [10]
Molecular Weight (Sodium Salt)	164.16 g/mol	[8] [9]
Melting Point (Sodium Salt)	>300 °C	[3]
Appearance	White to light yellow crystalline solid/powder	[5] [6]
Solubility	Soluble in water	[6] [8]
Stability	Stable at room temperature and pressure; sensitive to light and oxidizing agents.	[5] [6]

Molecular Structure

The **benzenesulfinate** anion consists of a phenyl group (C_6H_5) attached to a sulfinate group ($-SO_2^-$). The sulfinate group features a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen atom which carries a negative charge. The sulfur atom also has a lone pair of electrons.

Structural Identifiers:

- SMILES:C1=CC=C(C=C1)S(=O)[O-][\[1\]](#)
- InChI:InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1[\[1\]](#)
- InChIKey:JEHKKBHWRAWMCH-UHFFFAOYSA-M[\[1\]](#)

Reactivity and Chemical Behavior

Benzenesulfinate is a versatile nucleophile and is widely used in organic synthesis.[\[6\]](#) Its reactivity is centered around the sulfinate group.

- **Synthesis of Sulfones:** It is frequently used to synthesize sulfones by reacting with organic halides.[\[3\]](#)
- **Desulfinative Coupling:** Sodium **benzenesulfinate** undergoes rhodium-catalyzed desulfinative coupling with aldehydes to produce ketones.[\[2\]](#)[\[3\]](#)
- **Copper-Catalyzed Cross-Coupling:** It can be used in copper-catalyzed cross-coupling reactions with boronic acids to form aryl sulfones.[\[3\]](#)
- **Oxidation:** It is susceptible to oxidation, particularly in the presence of light.[\[5\]](#) It should be handled while avoiding contact with strong oxidizing agents.[\[6\]](#)
- **Reducing Agent:** In certain contexts, it can act as a reducing agent.[\[6\]](#)

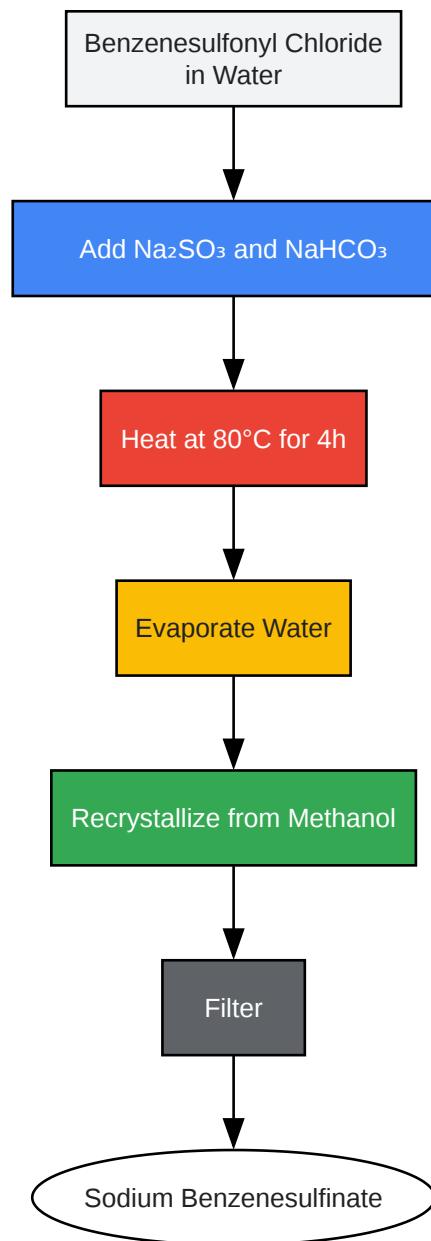
Experimental Protocols

Several methods for the synthesis of sodium **benzenesulfinate** have been reported. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Synthesis from Benzenesulfonyl Chloride and Sodium Sulfite

This is a common and straightforward method for preparing sodium **benzenesulfinate**.[\[11\]](#)

Materials:


- Benzenesulfonyl chloride
- Sodium sulfite (Na_2SO_3)
- Sodium bicarbonate (NaHCO_3)
- Water

- Methanol (for recrystallization)

Procedure:

- Dissolve benzenesulfonyl chloride (11 mmol) in 50 mL of water.
- Add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol) to the solution.[\[12\]](#)
- Heat the reaction mixture to 80°C for 4 hours.[\[12\]](#)
- After the reaction is complete, evaporate the water under vacuum.
- Recrystallize the resulting solid twice from methanol.
- Filter the crystals to obtain pure sodium **benzenesulfinate**.[\[12\]](#)

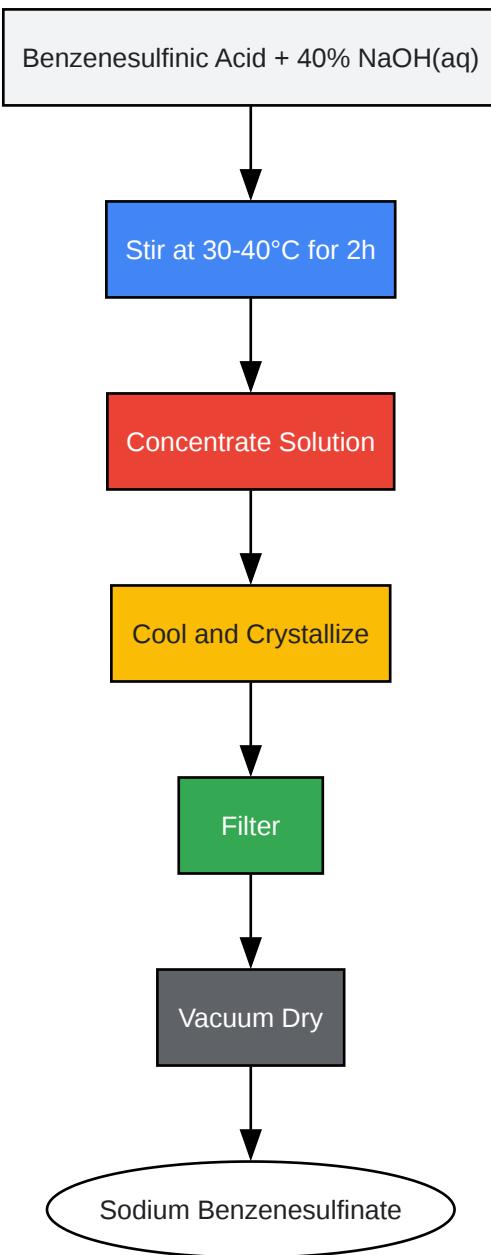
Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of sodium **benzenesulfinate**.

Protocol 2: Synthesis from Benzenesulfinic Acid and Sodium Hydroxide

This protocol involves the neutralization of benzenesulfinic acid with a base.


Materials:

- Benzenesulfinic acid
- 40% Sodium hydroxide (NaOH) aqueous solution

Procedure:

- Combine equimolar amounts of benzenesulfinic acid and a 40% aqueous solution of sodium hydroxide.
- Stir the mixture at 30-40°C for 2 hours.
- Concentrate the resulting solution.
- Cool the solution to induce crystallization.
- Filter the crystals.
- Dry the product under vacuum to obtain the final product.[\[5\]](#)

Neutralization Route to Sodium Benzenesulfinate

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **benzenesulfinate** synthesis via neutralization.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of **benzenesulfinate** and its derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The integration of these signals would correspond to 5 protons.
 - ^{13}C NMR: The carbon NMR spectrum would display characteristic peaks for the aromatic carbons. The carbon atom attached to the sulfur atom would be deshielded and appear at a distinct chemical shift compared to the other aromatic carbons.
- Infrared (IR) Spectroscopy:
 - The IR spectrum of sodium **benzenesulfinate** would show strong characteristic absorption bands for the S=O stretching vibrations, typically in the range of 1000-1100 cm^{-1} .
 - Bands corresponding to the aromatic C-H and C=C stretching vibrations would also be present.
- Mass Spectrometry (MS):
 - Mass spectrometry can be used to determine the molecular weight of the **benzenesulfinate** anion ($m/z = 141.17$).^[1] High-resolution mass spectrometry can confirm the elemental composition.

Applications in Research and Development

Benzenesulfinate and its salts are valuable reagents in various fields:

- Pharmaceutical Synthesis: Used as an intermediate in the production of various pharmaceuticals.^[6]
- Polymer Chemistry: Acts as a polymerization bonding enhancer and a plasticizer for resins like polyamide, epoxy, and phenolic resins.^[5]

- Materials Science: Employed in the synthesis of photosensitive materials and in the electroplating industry.[5]
- Organic Synthesis: Serves as a versatile building block for constructing complex organic molecules containing the sulfonyl group.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenesulfinate | C₆H₅O₂S⁻ | CID 3857574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 5. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]
- 6. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. Benzenesulfinic acid sodium salt [chembk.com]
- 9. Sodium benzenesulfinate | C₆H₆O₂S.Na | CID 24192231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 12. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzenesulfinate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1229208#benzenesulfinate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com